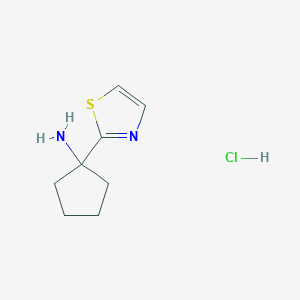
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride
Vue d'ensemble
Description
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1311316-71-8 . It has a molecular weight of 204.72 .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1,3-thiazol-2-yl)cyclopentanamine hydrochloride . The InChI Code is 1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H .Applications De Recherche Scientifique
Medicinal Chemistry Applications
1,3,4-Thiadiazole derivatives are extensively explored for their pharmacological potentials. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities, including antimicrobial properties and DNA protective abilities against oxidative damage. Compounds with 1,3,4-thiadiazole cores exhibit cytotoxicity against various cancer cell lines, suggesting their potential in chemotherapy strategies with minimal side effects (Gür et al., 2020).
Material Science Applications
In the field of corrosion inhibition, thiazole derivatives have been utilized to protect copper surfaces in acidic environments, demonstrating efficiencies around 90% in inhibiting corrosion. These findings suggest the utility of thiazole derivatives in industrial applications requiring metal preservation (Farahati et al., 2019).
Organic Synthesis
Thiazole and thiadiazole scaffolds serve as key intermediates in the synthesis of diverse organic compounds. Innovative synthetic routes have been developed for 1,3,4-thiadiazole analogues, demonstrating their significance in creating novel anticancer agents. These compounds, upon in vitro and in vivo evaluation, have shown potent anticancer activities, highlighting the importance of these scaffolds in the development of new therapeutic agents (Krishna et al., 2020).
Furthermore, research into the ligand behavior of 1,3,4-thiadiazoles with transition metal ions has enabled the engineering of organometallic materials with potential applications in catalysis and materials chemistry. The coordination behavior of these compounds offers insights into the design of metal-organic frameworks and other complex materials (Ardan et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWLIKPKZNOUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
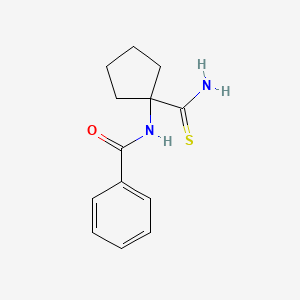
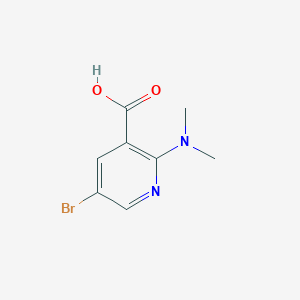
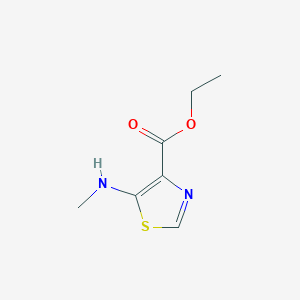
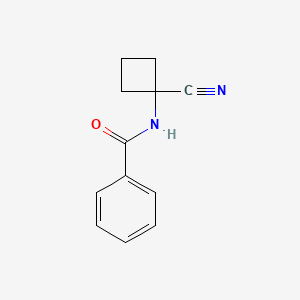
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)
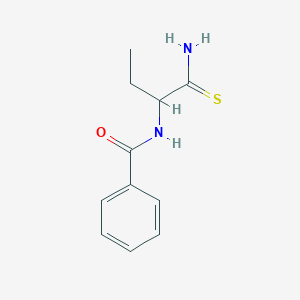

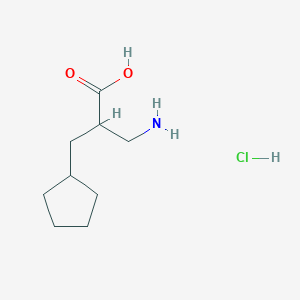
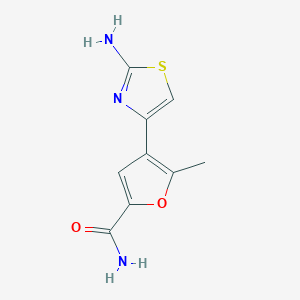
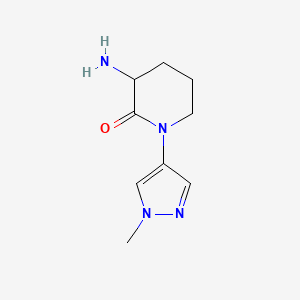
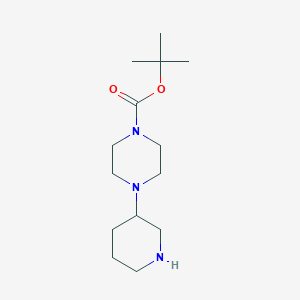
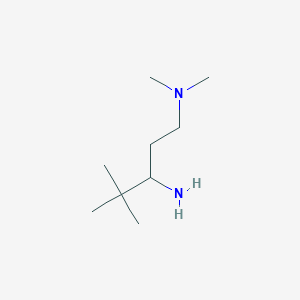
![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)